2-氨基-3-(3-碘苯基)丙酸

描述

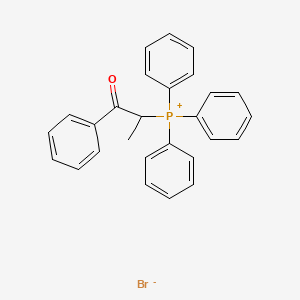

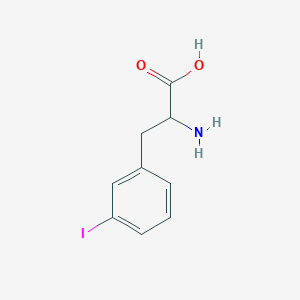

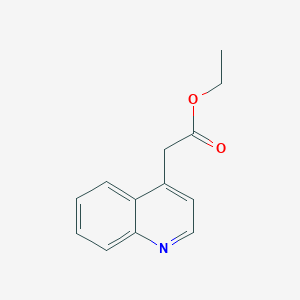

“2-amino-3-(3-iodophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H10INO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

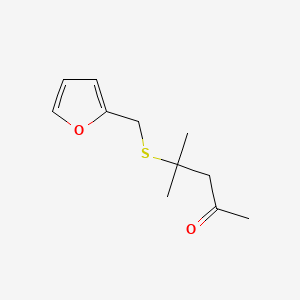

The molecular structure of “2-amino-3-(3-iodophenyl)propanoic Acid” consists of a propanoic acid chain with an iodophenyl group and an amino group . The molecular weight is 291.09 g/mol .Physical And Chemical Properties Analysis

“2-amino-3-(3-iodophenyl)propanoic Acid” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is approximately 388.0±37.0°C at 760 mmHg .科学研究应用

1. Radiographic Contrast Agent

2-Amino-3-(3-iodophenyl)propanoic acid has been investigated in the context of radiographic imaging. Iopanoic acid, a related compound, is used orally in cholecystography due to its excellent x-ray contrast capabilities and minimal toxicity (René & Mellinkoff, 1959). This suggests potential applications of 2-amino-3-(3-iodophenyl)propanoic acid in diagnostic imaging.

2. Synthesis of Non-Steroidal Anti-Inflammatory Drugs

The compound has been linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it's involved in the enantioselective synthesis of ibuprofen and ketoprofen, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

3. Computational Peptidology

In computational peptidology, 2-amino-3-(3-iodophenyl)propanoic acid is used in the study of antifungal tripeptides. It assists in predicting molecular properties and structures, which is crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

4. Radioisotope Tracer Synthesis

It has been utilized in the synthesis of precursors for radio tracers like 18F-fluorophenalanine, used in positron emission tomography (PET). This is crucial for non-invasive diagnostic imaging techniques (Pan-hon, 2015).

5. Synthesis of Amino Acids and Derivatives

The compound is also involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and derivatives. These compounds have applications in the field of pharmaceuticals and organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

6. Development of Polymeric Compounds

It contributes to the development of polymeric compounds for medical applications, like amine-treated polymers with enhanced biological activities (Aly & El-Mohdy, 2015).

7. Cancer Research

In cancer research, it's used to create new platinum complexes with potential anticancer properties, leveraging the amino acid scaffold for dual-action pharmaceutical applications (Riccardi et al., 2019).

8. Material Science

Its derivatives, like phloretic acid, are being explored as renewable building blocks in material science, particularly in the synthesis of polybenzoxazine, a thermally stable material with a wide range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

安全和危害

属性

IUPAC Name |

2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401584 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3-iodophenyl)propanoic Acid | |

CAS RN |

20846-38-2 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)

![[Thr4,Gly7]OT](/img/structure/B1587677.png)